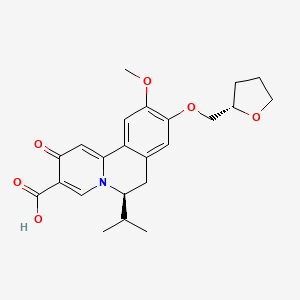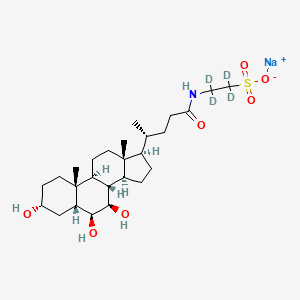
Tauro-beta-muricholic Acid-d4 Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tauro- compounds, particularly tauroursodeoxycholic acid, are naturally occurring hydrophilic bile acids. These compounds are taurine conjugates of ursodeoxycholic acid, which are found in trace amounts in humans but in larger quantities in certain animals like bears . Tauroursodeoxycholic acid has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and gallstones .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of ursodeoxycholic acid with taurine. This process involves the activation of the carboxyl group of ursodeoxycholic acid, typically using a coupling reagent such as dicyclohexylcarbodiimide, followed by the addition of taurine .
Industrial Production Methods: Industrial production of tauroursodeoxycholic acid involves the extraction of ursodeoxycholic acid from bile, followed by its chemical conjugation with taurine. This process is optimized for large-scale production to ensure high yield and purity .
Types of Reactions:
Oxidation: Tauroursodeoxycholic acid can undergo oxidation reactions, particularly at the hydroxyl groups on the steroid nucleus.
Reduction: Reduction reactions can occur at the carbonyl group of the ursodeoxycholic acid moiety.
Substitution: Substitution reactions can take place at the sulfonic acid group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Tauroursodeoxycholic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study bile acid chemistry and interactions with other molecules.
Biology: It plays a role in cellular processes such as apoptosis and oxidative stress response.
Industry: It is used in the formulation of pharmaceuticals for the treatment of gallstones and liver diseases.
Mechanism of Action
Tauroursodeoxycholic acid exerts its effects through several mechanisms:
Anti-apoptotic Effects: It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, thereby decreasing cytochrome c release.
Anti-inflammatory Action: It reduces neuroinflammation by modulating inflammatory pathways.
Oxidative Stress Reduction: It protects cells from oxidative damage by scavenging reactive oxygen species.
Chemical Chaperone: It helps maintain protein stability and correct folding, preventing the aggregation of misfolded proteins.
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound of tauroursodeoxycholic acid, used in similar therapeutic applications.
Chenodeoxycholic Acid: Another bile acid with similar properties but different therapeutic uses.
Taurochenodeoxycholic Acid: A taurine conjugate of chenodeoxycholic acid, with similar but distinct biological effects.
Uniqueness: Tauroursodeoxycholic acid is unique due to its high hydrophilicity and potent anti-apoptotic and neuroprotective effects. Its ability to cross the blood-brain barrier and exert therapeutic effects in neurodegenerative diseases sets it apart from other bile acids .
Properties
Molecular Formula |
C26H44NNaO7S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1/i12D2,13D2; |
InChI Key |
NYXROOLWUZIWRB-HDUQSIIOSA-M |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


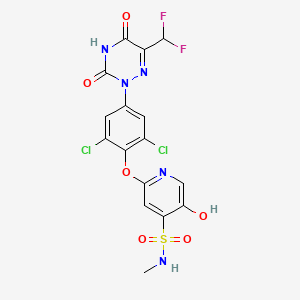

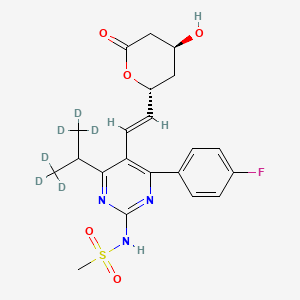
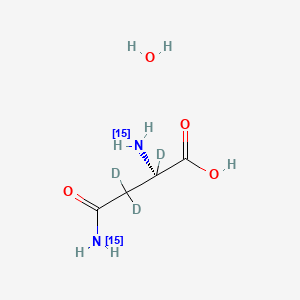
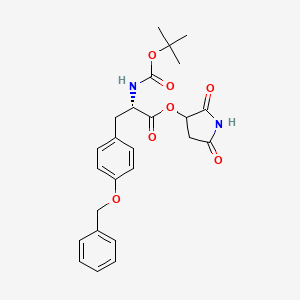
![Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
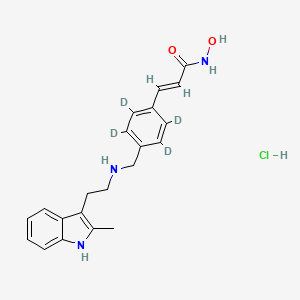

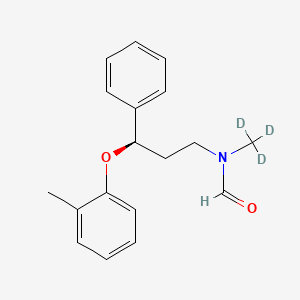
![N,N'-(((3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(methylazanediyl))bis(ethane-2,1-diyl))diacetamide](/img/structure/B12412075.png)

![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
![8-(1-Naphthalenylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-acetic acid Methyl Ester-d5](/img/structure/B12412095.png)
